N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide is a chemical compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to an ethanediamide backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 2-(trifluoromethyl)aniline with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N,N’-dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethanediamine: Used in stereoselective synthesis and as a chiral ligand.
Uniqueness
N,N’-bis[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its specific substitution pattern and the presence of ethanediamide linkage, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C16H10F6N2O2 |
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Molecular Weight |
376.25 g/mol |
IUPAC Name |
N,N'-bis[2-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)9-5-1-3-7-11(9)23-13(25)14(26)24-12-8-4-2-6-10(12)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
KYWNEGLHPCMJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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